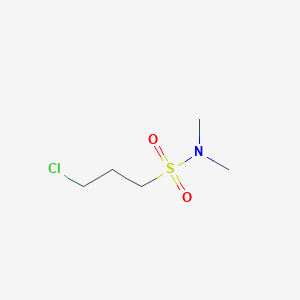

3-chloro-N,N-dimethylpropane-1-sulfonamide

Description

Contextualization within Sulfonamide Chemistry and Organohalogen Compounds

Sulfonamides (R-S(=O)₂-NR'R'') represent a critical class of compounds with a rich history in medicinal chemistry, famously including the first commercially available antibacterial agents, known as sulfa drugs. frontiersrj.com Their continued importance is evident in a wide array of pharmaceuticals with diverse applications, including diuretic, anticancer, antiviral, and anti-inflammatory agents. frontiersrj.com The sulfonamide group is a key structural motif due to its ability to act as a stable, non-hydrolyzable bioisostere for amide bonds, while also providing additional hydrogen bond accepting capabilities.

Simultaneously, 3-chloro-N,N-dimethylpropane-1-sulfonamide is classified as an organohalogen compound due to the presence of a chlorine atom. The carbon-chlorine bond introduces a site of reactivity, making the compound a potential precursor for further chemical modifications. Organohalogens are pivotal in organic synthesis, serving as versatile intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds through various nucleophilic substitution and coupling reactions. The presence of the chloroalkyl chain in this sulfonamide suggests its potential utility as a building block for constructing more complex molecular architectures.

Significance of N,N-Dimethylated Sulfonamide Derivatives in Chemical Science

The N,N-dimethyl substitution on the sulfonamide nitrogen atom significantly influences the compound's physical and chemical properties. Unlike primary (RSO₂NH₂) or secondary (RSO₂NHR') sulfonamides, N,N-disubstituted sulfonamides lack an acidic proton on the nitrogen atom. This seemingly small modification has profound implications:

Altered Biological Activity: The absence of the N-H bond prevents the formation of certain hydrogen bonding interactions with biological targets, which can drastically change the pharmacological profile of the molecule compared to its primary or secondary counterparts.

Modified Physicochemical Properties: N,N-dimethylation generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability.

Synthetic Utility: From a synthetic standpoint, the N,N-dimethyl group is relatively inert, allowing chemical transformations to be directed towards other reactive sites within the molecule, such as the chloroalkyl chain in the case of this compound.

The synthesis of N,N-disubstituted sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a secondary amine, such as dimethylamine (B145610). researchgate.net This straightforward and generally high-yielding reaction makes a wide variety of N,N-dimethylated sulfonamides accessible for research purposes.

Research Gaps and Future Directions in this compound Studies

Despite the well-established importance of both sulfonamides and organohalogens, specific research focused on this compound is notably limited in publicly accessible scientific literature. While the compound is commercially available from several suppliers, indicating its use, likely as a synthetic intermediate, dedicated studies on its synthesis, reactivity, and potential applications are scarce.

This lack of specific research presents several opportunities for future investigation:

Exploration of Synthetic Applications: A key area for future research would be the systematic investigation of the reactivity of the chloroalkyl group. This could involve its use in nucleophilic substitution reactions to introduce a wide range of functional groups, thereby creating a library of novel sulfonamide derivatives. These derivatives could then be screened for various biological activities.

Investigation of Biological Potential: Given the broad spectrum of biological activities exhibited by sulfonamides, it is plausible that this compound and its derivatives could possess interesting pharmacological properties. For instance, the related compound, 3-chloro-N-methylpropane-1-sulfonamide, has been noted for its potential antiviral properties. This suggests that a systematic evaluation of the N,N-dimethylated analogue and its derivatives against various biological targets would be a worthwhile endeavor.

Development of Novel Synthetic Methodologies: While the synthesis of this compound can be inferred from general methods, research into novel and more efficient synthetic routes could be valuable. This might include exploring one-pot procedures from readily available starting materials or employing greener synthetic approaches.

Detailed Physicochemical and Spectroscopic Characterization: Although basic properties are listed in chemical databases, a comprehensive study of its physicochemical characteristics and detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) would be beneficial for the scientific community. Currently, much of the available spectroscopic information is predicted rather than experimentally determined. uni.lu

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 78472-00-1 | epa.gov |

| Molecular Formula | C₅H₁₂ClNO₂S | |

| Molecular Weight | 185.67 g/mol | |

| InChI | InChI=1S/C5H12ClNO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3 | uni.lu |

| InChIKey | NCZGIOUJVDTSNN-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CN(C)S(=O)(=O)CCCCl | uni.lu |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Values | Source |

| Mass Spectrometry | ||

| [M+H]⁺ | m/z 186.03501 | uni.lu |

| [M+Na]⁺ | m/z 208.01695 | uni.lu |

| [M-H]⁻ | m/z 184.02045 | uni.lu |

| NMR Spectroscopy | No experimental data found in searches. | |

| Infrared Spectroscopy | No experimental data found in searches. |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-dimethylpropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZGIOUJVDTSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434469 | |

| Record name | 3-chloro-N,N-dimethylpropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78472-00-1 | |

| Record name | 3-chloro-N,N-dimethylpropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Chloro N,n Dimethylpropane 1 Sulfonamide

Established Synthetic Pathways for Sulfonamide Formation

The creation of the sulfonamide linkage is a cornerstone of organic synthesis, with several reliable methods being established. These approaches are central to the production of 3-chloro-N,N-dimethylpropane-1-sulfonamide.

Strategies Involving Sulfonyl Chlorides and Dimethylamine (B145610) Derivatives

The most conventional and widely employed method for the synthesis of N,N-disubstituted sulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In the context of this compound, this involves the reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group.

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine on the electrophilic sulfur atom of 3-chloropropane-1-sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used.

General reaction scheme: Cl(CH₂)₃SO₂Cl + 2(CH₃)₂NH → Cl(CH₂)₃SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Alternative Amination and Sulfonylation Approaches

While the reaction between sulfonyl chlorides and amines is the most direct route, alternative strategies for sulfonamide formation exist. One such approach involves the use of sulfonyl hydrazides. For instance, an aryl- or alkylsulfonyl hydrazide can be activated and then reacted with an amine. This method can be advantageous under certain conditions, particularly when the corresponding sulfonyl chloride is unstable or difficult to handle.

Another innovative one-pot synthesis involves the conversion of unactivated carboxylic acids and amines into sulfonamides via an aromatic decarboxylative halosulfonylation. researchgate.net This method leverages copper ligand-to-metal charge transfer to generate a sulfonyl chloride in situ, which then reacts with an amine. researchgate.net While not directly applied to aliphatic chlorides like in the target molecule, this highlights the ongoing development in sulfonamide synthesis.

Synthesis of Precursor Molecules to this compound

The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors.

Preparation of Halogenated Propane (B168953) Intermediates

The primary halogenated propane intermediate for the main synthetic pathway is 3-chloropropane-1-sulfonyl chloride. This compound is commercially available and serves as a direct precursor. thermofisher.com

Another relevant precursor, particularly for alternative synthetic considerations, is 3-chloro-N,N-dimethylpropan-1-amine. This compound can be synthesized from its hydrochloride salt, 3-(dimethylamino)propyl chloride hydrochloride, by treatment with a base like sodium hydroxide (B78521). A described method involves dissolving the hydrochloride salt in water and reacting it with an aqueous solution of sodium hydroxide at a controlled temperature, followed by extraction of the free amine. google.com The yield for this conversion has been reported to be as high as 91.07%. google.com

Synthesis of N,N-Dimethylsulfamoyl Chloride Analogues

N,N-Dimethylsulfamoyl chloride is a key reagent that can be used in an alternative synthetic approach to the target molecule, where it would react with a suitable 3-carbon electrophile. The synthesis of N,N-dimethylsulfamoyl chloride typically involves the reaction of dimethylamine with a sulfonylating agent.

One patented method describes the reaction of dimethylamine hydrochloride with chlorosulfonic acid. google.com The molar ratio of the reactants and the reaction temperature are critical parameters that can be optimized. For example, a molar ratio of 2:1 for dimethylamine hydrochloride to chlorosulfonic acid at 80°C has been reported. google.com Another approach involves passing dimethylamine gas through liquid sulfuryl chloride under controlled temperature conditions (10-20 °C), followed by purification via vacuum distillation, which can yield the product with a purity exceeding 97% and a yield of around 80%. evitachem.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and production costs. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

For the reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine, the choice of base is critical. While an excess of dimethylamine can act as the base, it is often more efficient to use a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA). This prevents the consumption of the valuable dimethylamine and simplifies purification.

The reaction temperature can influence the reaction rate and the formation of byproducts. Lower temperatures are generally favored to control the exothermic nature of the reaction and to minimize potential side reactions. The solvent choice depends on the solubility of the reactants and the reaction temperature. Aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran are commonly employed.

The table below summarizes typical parameters that are optimized for the synthesis of sulfonamides from sulfonyl chlorides and amines, which are applicable to the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | Pyridine | Triethylamine | Diisopropylethylamine | Higher yields are often observed with non-nucleophilic bases like triethylamine or DIPEA. |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Solvent choice affects solubility and reaction rate; dichloromethane is a common choice for its inertness. |

| Temperature | 0 °C | Room Temperature | 40 °C | Lower temperatures can improve selectivity and reduce byproduct formation. |

| Reactant Ratio (Amine:Sulfonyl Chloride) | 1.1 : 1 | 2 : 1 | 1.5 : 1 (with added base) | A slight excess of the amine or the use of a stoichiometric amount with a separate base is common. |

This table presents generalized optimization parameters for sulfonamide synthesis and should be adapted based on specific experimental findings for the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing more sustainable synthetic routes. For the synthesis of this compound, several green chemistry strategies can be considered.

Use of Safer Solvents and Reaction Conditions: Traditional sulfonamide syntheses often employ chlorinated solvents. Green alternatives include the use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. sci-hub.se Research has demonstrated successful sulfonamide synthesis in water, which is a non-toxic, non-flammable, and readily available solvent. sci-hub.senih.gov Microwave-assisted and ultrasound-assisted syntheses can also be employed to reduce reaction times and energy consumption. nih.govmdpi.com

Catalysis: The use of catalysts can significantly improve the greenness of the synthesis. Phase-transfer catalysis (PTC) is a technique that can facilitate reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for organic solvents. nih.govresearchgate.netresearchgate.netwikipedia.org For the synthesis of this compound, a quaternary ammonium (B1175870) salt could be used as a phase-transfer catalyst in a biphasic system of water and an organic solvent, or even under solvent-free conditions.

The following table summarizes potential green chemistry improvements for the synthesis:

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water sci-hub.senih.gov, PEG sci-hub.se, Solvent-free rsc.org |

| Energy | Conventional heating | Microwave irradiation nih.gov, Ultrasound mdpi.com |

| Catalysis | Stoichiometric base | Phase-transfer catalyst nih.govresearchgate.netresearchgate.net |

| Byproducts | SO₂ from sulfonyl chloride synthesis | Explore alternative synthetic routes with higher atom economy |

Scale-Up Considerations and Process Chemistry for Research Applications

Scaling up the synthesis of this compound from the lab bench to larger quantities for extensive research requires careful consideration of process chemistry parameters to ensure safety, efficiency, and reproducibility.

Reaction Conditions:

Temperature Control: The reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.

Mixing: Homogeneous mixing is crucial for ensuring consistent reaction progress and preventing localized "hot spots." The choice of stirrer design and agitation speed needs to be optimized for the reactor volume.

Reagent Addition: The rate of addition of dimethylamine to the sulfonyl chloride solution should be carefully controlled to manage the exotherm. Slow, subsurface addition is often preferred.

Work-up and Purification:

Quenching: The reaction mixture is typically quenched with water to dissolve the dimethylamine hydrochloride salt. The volume of water used needs to be scaled proportionally.

Extraction: If an organic solvent is used, the choice of solvent for extraction should consider not only solubility and selectivity but also safety and environmental impact for larger volumes.

Purification: While laboratory-scale purification might involve column chromatography, for larger quantities, crystallization or distillation are more practical methods. The solubility of the product in various solvents should be determined to develop an efficient crystallization protocol.

Impurity Profile:

On a larger scale, even small percentages of impurities can amount to significant quantities. It is important to identify potential side products, such as the product of double substitution on the chloropropane chain or unreacted starting materials.

Analytical methods like HPLC and GC-MS should be used to monitor the reaction progress and assess the purity of the final product.

The following table outlines key parameters for scaling up the synthesis:

| Parameter | Laboratory Scale (grams) | Research Scale (kilograms) | Considerations |

| Reactor | Round-bottom flask | Jacketed glass or stainless steel reactor | Heat transfer, material compatibility |

| Temperature Control | Oil bath, heating mantle | Circulating heating/cooling system | Precise temperature control, safety |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing, shear forces |

| Purification | Chromatography | Crystallization, Distillation | Scalability, solvent usage, efficiency |

| Safety | Fume hood | Walk-in fume hood, dedicated synthesis bay | Handling of corrosive and volatile reagents, pressure relief |

Mechanistic Investigations of 3 Chloro N,n Dimethylpropane 1 Sulfonamide Reactivity

Reaction Pathways and Transformation Mechanisms

The transformation of 3-chloro-N,N-dimethylpropane-1-sulfonamide can proceed through several distinct pathways, primarily dictated by the reaction conditions and the nature of the reagents employed. The primary sites of reactivity are the electrophilic carbon atom attached to the chlorine and, to a lesser extent, the sulfonamide group.

The chlorine atom on the propyl chain serves as a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles. This classic SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation for this type of haloalkane.

The general mechanism involves the backside attack of a nucleophile (Nu:⁻) on the carbon atom bonded to the chlorine. This concerted step leads to the inversion of stereochemistry at the carbon center (if it were chiral) and the displacement of the chloride ion.

Nu:⁻ + Cl-CH₂CH₂CH₂-SO₂N(CH₃)₂ → Nu-CH₂CH₂CH₂-SO₂N(CH₃)₂ + Cl⁻

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of functionalized sulfonamides. The efficiency of the substitution is influenced by the strength and concentration of the nucleophile, the solvent, and the temperature.

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu:⁻) | Product | Potential Reaction Conditions |

| Azide (B81097) (N₃⁻) | 3-azido-N,N-dimethylpropane-1-sulfonamide | Sodium azide in DMF, 50-80 °C |

| Cyanide (CN⁻) | 4-(N,N-dimethylsulfamoyl)butanenitrile | Sodium cyanide in DMSO, 60-90 °C |

| Iodide (I⁻) | 3-iodo-N,N-dimethylpropane-1-sulfonamide | Sodium iodide in acetone (B3395972) (Finkelstein reaction) |

| Hydroxide (B78521) (OH⁻) | 3-hydroxy-N,N-dimethylpropane-1-sulfonamide | Aqueous NaOH, reflux |

| Alkoxide (RO⁻) | 3-alkoxy-N,N-dimethylpropane-1-sulfonamide | Sodium alkoxide in the corresponding alcohol |

| Thiolate (RS⁻) | 3-(alkylthio)-N,N-dimethylpropane-1-sulfonamide | Sodium thiolate in ethanol |

This table is illustrative and based on general principles of nucleophilic substitution reactions.

The N,N-dimethylsulfonamide group is generally considered to be chemically robust. Unlike primary or secondary sulfonamides, the tertiary nitrogen in this compound lacks acidic protons, making it unreactive towards bases and limiting its participation in many typical sulfonamide reactions. However, under forcing conditions, reactions involving the sulfur-nitrogen bond could be envisaged, although such transformations are not commonly reported for this specific substrate. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the nitrogen atom.

The presence of a leaving group and a potential intramolecular nucleophile within the same molecule opens up the possibility of cyclization reactions. In the case of this compound, intramolecular cyclization could theoretically be initiated by the attack of one of the oxygen atoms of the sulfonamide group onto the carbon bearing the chlorine. This would lead to a five-membered cyclic intermediate.

However, a more plausible intramolecular reaction involves the deprotonation of the carbon alpha to the sulfonyl group, followed by an internal SN2 reaction to form a cyclopropane (B1198618) derivative. This pathway would require a strong base to abstract a relatively non-acidic proton.

A more common cyclization pathway for related haloalkylsulfonamides involves an external nucleophile that first displaces the chloride and then participates in a subsequent intramolecular reaction. For instance, reaction with a primary amine could be followed by an intramolecular cyclization to form a heterocyclic sulfonamide.

Plausible Intramolecular Cyclization Pathway:

While direct intramolecular cyclization initiated by the sulfonamide group is sterically and electronically challenging, a hypothetical base-induced cyclization can be proposed:

Deprotonation: A strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the sulfonyl group.

Intramolecular Attack: The resulting carbanion acts as an internal nucleophile, attacking the carbon bearing the chlorine atom.

Ring Formation: A three-membered cyclopropane ring fused to the sulfonamide group is formed.

This pathway is speculative for this compound and would likely require harsh reaction conditions.

Role of Catalysis in Enhancing Reactivity and Selectivity

While specific catalytic applications for this compound are not well-documented, the principles of catalysis can be applied to enhance its reactivity and control selectivity.

For nucleophilic substitution reactions , phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts could be employed to facilitate reactions between the organic-soluble sulfonamide and an aqueous-soluble nucleophile. The PTC would transport the nucleophile into the organic phase, accelerating the reaction rate.

Transition metal catalysis could also play a role in activating the C-Cl bond. For instance, palladium or nickel catalysts are known to facilitate cross-coupling reactions of alkyl chlorides with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination), although such reactions are more challenging for primary alkyl chlorides compared to aryl or vinyl halides.

Photocatalysis has emerged as a powerful tool for the functionalization of sulfonamides. nih.gov While typically targeting the N-H bond of primary or secondary sulfonamides, analogous strategies could potentially be developed for C-H functionalization of the alkyl chain in this compound, or for promoting radical-based substitutions of the chloro group under mild conditions.

Table 2: Potential Catalytic Transformations

| Catalytic System | Reaction Type | Potential Product |

| Phase-Transfer Catalyst (e.g., TBAB) | Nucleophilic Substitution | Enhanced yield/rate of substitution products |

| Palladium/Ligand | Cross-Coupling | 3-aryl-N,N-dimethylpropane-1-sulfonamide |

| Nickel/Ligand | Cross-Coupling | 3-alkyl-N,N-dimethylpropane-1-sulfonamide |

| Photocatalyst/Light | Radical Substitution | Functionalized sulfonamides via radical intermediates |

This table presents hypothetical applications of catalysis based on established chemical principles.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-chloro-N,N-dimethylpropane-1-sulfonamide, ¹H NMR and ¹³C NMR would provide definitive evidence for its structure.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment.

The protons of the two N-methyl groups are chemically equivalent and would appear as a single, sharp singlet, as they have no adjacent protons to couple with. The three methylene (B1212753) groups (-CH₂-) of the propyl chain would each give rise to a distinct triplet, due to coupling with their two neighboring protons (n+1 rule).

The methylene group attached to the chlorine atom (Cl-CH₂-) is expected to be the most downfield of the propyl chain signals due to the deshielding effect of the electronegative chlorine atom. libretexts.org

The methylene group adjacent to the sulfonamide group (-SO₂-CH₂-) would also be shifted downfield.

The central methylene group (-CH₂-CH₂-CH₂-) would appear at the most upfield position of the three triplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N(CH₃)₂ | ~2.8 - 3.0 | Singlet | 6H |

| -SO₂-CH₂- | ~3.1 - 3.4 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | ~2.0 - 2.4 | Multiplet (Quintet) | 2H |

| Cl-CH₂- | ~3.6 - 3.8 | Triplet | 2H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. msu.eduucl.ac.ukpdx.educhemistrysteps.com

A proton-decoupled ¹³C NMR spectrum for this compound would be expected to display four signals, one for each of the non-equivalent carbon environments.

The carbon of the N-methyl groups would appear as a single peak.

The three carbons of the propyl chain would each produce a separate signal. The carbon bonded to chlorine (C-Cl) would be significantly downfield, typically in the 40-45 ppm range. libretexts.org The carbon adjacent to the sulfonamide group (C-SO₂) would also be downfield, while the central carbon of the chain would be the most upfield of the propyl carbons. bhu.ac.in

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~37 |

| -SO₂-CH₂- | ~50 - 55 |

| -CH₂-CH₂-CH₂- | ~25 - 30 |

| C-Cl | ~40 - 45 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.orgbhu.ac.inlibretexts.orgdocbrown.info

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the signals of the three adjacent methylene groups in the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation between the N-methyl protons and the carbon of the methylene group adjacent to the sulfonamide, confirming the N-S-C linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The monoisotopic mass of this compound is 185.02773 Da. rsc.org

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 185. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 187 with approximately one-third the intensity of the molecular ion peak would also be observed. rsc.org

Key fragmentation pathways for alkylsulfonamides often involve the cleavage of the S-N bond and the C-S bond. nih.govresearchgate.netresearchgate.net Expected fragmentation patterns include:

Loss of the dimethylamino group (-N(CH₃)₂) to give a fragment.

Cleavage of the C-S bond.

Loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfonamides. researchgate.net

Alpha-cleavage adjacent to the nitrogen atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 185/187 | [C₅H₁₂ClNO₂S]⁺ (Molecular Ion, M⁺/M+2) |

| 150 | [M - Cl]⁺ |

| 106 | [M - SO₂N(CH₃)₂]⁺ |

| 79 | [SO₂N(CH₃)₂]⁺ |

Note: Predicted values are based on the molecular structure and common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group and the alkyl halide.

Sulfonyl Group (SO₂): The most prominent features would be two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. rsc.orgjst.go.jp

C-N Stretching: A stretching vibration for the C-N bond of the dimethylamino group would be expected.

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the C-H bonds in the methyl and methylene groups would be present in the 3000-2850 cm⁻¹ and 1470-1380 cm⁻¹ regions, respectively.

C-Cl Stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹, would indicate the C-Cl stretching vibration.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| S=O | 1350 - 1300 | Asymmetric Stretch |

| S=O | 1160 - 1120 | Symmetric Stretch |

| C-H (sp³) | 3000 - 2850 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Note: Predicted values are based on characteristic IR frequencies for the respective functional groups. rsc.orgjst.go.jpresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

A thorough search of scientific literature and crystallographic databases was conducted to obtain XRD data for this compound. However, no publicly available crystallographic data, such as the crystal system, space group, or unit cell dimensions, could be found for this specific compound.

For illustrative purposes, the type of data that would be obtained from an XRD analysis is presented in the table below, using a related sulfonamide compound, 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, as an example. researchgate.net

Table 1: Example Crystallographic Data for a Related Sulfonamide Compound researchgate.net

| Parameter | Value |

| Compound Name | 4-chloro-N-(2-chlorophenyl)benzenesulfonamide |

| Molecular Formula | C₁₂H₉Cl₂NO₂S |

| Molecular Weight | 302.16 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 14.950(2) Åb = 12.888(2) Åc = 14.568(2) Åα = 90°β = 111.41(1)°γ = 90° |

| Volume (V) | 2613.2(6) ų |

| Z | 8 |

| Calculated Density | 1.536 Mg/m³ |

Should experimental XRD data for this compound become available, it would enable a detailed analysis of its solid-state conformation, including the orientation of the sulfonamide group relative to the alkyl chain and the torsional angles that define the molecule's shape. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. Such insights are fundamental to the fields of crystal engineering and materials science, as the solid-state structure can significantly influence a compound's physical properties, including its melting point, solubility, and stability.

Computational Chemistry and Theoretical Modeling of 3 Chloro N,n Dimethylpropane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in determining the intrinsic electronic properties and geometric structure of a molecule from first principles.

However, no dedicated DFT studies for 3-chloro-N,N-dimethylpropane-1-sulfonamide have been published. Consequently, experimentally validated or theoretically calculated data on its specific geometric and electronic properties are not available.

Interactive Table: Hypothetical DFT-Calculated Properties

This table illustrates the type of data that a DFT analysis would provide. All fields indicate where data would be presented if available in the literature.

| Molecular Property | Predicted Value |

| Geometric Parameters | |

| S-N Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| S=O Bond Length (Å) | Data not available |

| C-S-N Bond Angle (°) | Data not available |

| Electronic Properties | |

| Dipole Moment (Debye) | Data not available |

| Polarizability (a.u.) | Data not available |

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's capacity to act as an electron donor (nucleophile), while the LUMO energy indicates its capacity to act as an electron acceptor (electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability; a smaller gap typically implies higher reactivity.

A specific FMO analysis for this compound is not found in the current body of scientific literature. Such an analysis would be key to predicting its behavior in various chemical reactions.

Interactive Table: Hypothetical FMO Energy Values

This table is structured to show the kind of data an FMO analysis would yield.

| Orbital | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | Data not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |

| Calculated Property | Value (eV) |

| HOMO-LUMO Energy Gap | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational experiments that model the physical motion of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations are invaluable for exploring its different possible conformations and understanding how its structure is influenced by its environment, particularly by different solvents. These simulations can reveal the most probable shapes the molecule adopts and how it interacts with solvent molecules.

Specific MD simulation studies focused on the conformational behavior and solvent interactions of this compound have not been reported in the literature.

In Silico Prediction of Reactivity and Stability

In silico techniques use computer simulations to predict a molecule's chemical properties, reactivity, and stability, thereby guiding experimental work. For this compound, these methods could be used to forecast its susceptibility to nucleophilic attack at the carbon atom bonded to the chlorine, or to estimate its thermal decomposition pathways. Such predictions rely on its calculated structural and electronic characteristics.

Despite the potential of these methods, specific in silico studies detailing the reactivity and stability profiles of this compound are absent from the scientific literature.

Machine Learning Approaches for Reaction Pathway Optimization and Property Prediction

Machine learning (ML) is increasingly being applied in chemistry to predict the outcomes of reactions, optimize synthetic pathways, and estimate the physicochemical properties of molecules. By training models on vast datasets of known chemical information, ML can offer rapid predictions for new or unstudied compounds. In principle, ML models could be developed to predict optimal synthesis conditions for this compound or to estimate its biological activity and other properties.

The application of machine learning techniques specifically for the study of this compound has not yet been documented in scholarly articles.

Applications of 3 Chloro N,n Dimethylpropane 1 Sulfonamide in Organic Synthesis

Building Block in Complex Molecule Synthesis

The presence of a terminal chloro group and a dimethylsulfonamide function allows this molecule to serve as a 3-carbon building block, introducing this specific functionality into larger, more complex molecular architectures.

Hypothetically, the reaction of 3-chloro-N,N-dimethylpropane-1-sulfonamide with a generic nucleophile (Nu⁻) would proceed as follows:

Cl-CH₂CH₂CH₂-SO₂N(CH₃)₂ + Nu⁻ → Nu-CH₂CH₂CH₂-SO₂N(CH₃)₂ + Cl⁻

Potential nucleophiles could include phenoxides, thiophenoxides, carbanions, and amines, leading to the formation of ethers, thioethers, carbon-carbon bonds, and more complex amines, respectively. The reaction conditions would likely involve a polar aprotic solvent and a base to facilitate the nucleophilic attack.

The N,N-dimethylsulfonamide group is a common pharmacophore found in a variety of biologically active molecules. ijarsct.co.in While direct evidence of this compound acting as a donor for this specific moiety is scarce, its structure suggests potential in syntheses where the entire 3-chloropropyl-N,N-dimethylsulfonamide fragment is incorporated.

For example, it could theoretically be used in the synthesis of heterocyclic systems where the sulfonamide nitrogen participates in ring formation, or where the entire side chain is appended to a core structure. The synthesis of various sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. ijarsct.co.in While not a direct donation of the sulfonamide group, the incorporation of the entire molecule provides a pre-functionalized side chain.

Derivatization Strategies for Novel Compound Libraries

The structure of this compound offers several points for modification, making it a potential starting material for the generation of diverse compound libraries for screening purposes.

The most straightforward derivatization involves the displacement of the chloro group by various nucleophiles. This would lead to a library of compounds with a constant N,N-dimethylpropanesulfonamide core and a variable terminal group.

| Nucleophile | Resulting Functional Group | Potential Product Class |

| R-O⁻ (Alkoxide/Phenoxide) | Ether | Alkoxy/Aryloxy-propanesulfonamides |

| R-S⁻ (Thiolate) | Thioether | Alkyl/Arylthio-propanesulfonamides |

| N₃⁻ (Azide) | Azide (B81097) | Azido-propanesulfonamides |

| CN⁻ (Cyanide) | Nitrile | Cyano-propanesulfonamides |

| R₂NH (Secondary Amine) | Tertiary Amine | Diamino-propanesulfonamides |

This table represents theoretical derivatization possibilities based on the known reactivity of alkyl chlorides.

These reactions would significantly diversify the physicochemical properties of the parent molecule, which could be valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Modification of the N,N-dimethylsulfonamide group itself is more challenging due to the stability of the S-N and N-C bonds. However, advanced synthetic methods could potentially allow for transformations. For instance, demethylation of the sulfonamide nitrogen is a conceivable, albeit likely difficult, transformation that would yield the corresponding N-H sulfonamide. This would open up further possibilities for N-alkylation or N-arylation.

Another theoretical possibility involves the cleavage of the sulfonamide group under harsh reductive or hydrolytic conditions, although this would lead to the decomposition of the core structure.

Alterations to the three-carbon propane (B168953) chain are the most synthetically demanding. Such modifications would likely require a de novo synthesis of the desired analogue rather than a direct transformation of this compound. For example, introducing substituents on the propane backbone would necessitate starting from a different precursor.

Inability to Generate Article on "this compound"

Following a comprehensive and multi-faceted search for the chemical compound "this compound," it has been determined that there is a significant lack of publicly available scientific literature and data regarding its specific applications as a key intermediate in multi-step organic synthesis. The performed searches, which included various permutations of the compound's name and potential synthetic applications, did not yield the detailed research findings or data necessary to construct the requested article.

Initial and subsequent targeted searches for "this compound" and its role in synthetic pathways consistently resulted in information on structurally related but distinct compounds, most notably "3-chloro-N,N-dimethylpropan-1-amine" and its hydrochloride salt. While the synthesis of sulfonamides and their general importance in medicinal chemistry is well-documented, specific examples and in-depth studies involving "this compound" as a starting material or crucial intermediate for more complex molecules are not present in the accessible scientific domain.

Attempts to broaden the search to include potential reactions, such as the synthesis of sultams or other heterocyclic systems where a chloropropyl sulfonamide moiety might be utilized, also failed to provide concrete, documented examples for the specified compound. Patent databases were also explored, but the relevant results pertained to similar, yet different, chemical entities.

Given the strict requirement for scientifically accurate and detailed content, and the notable absence of such information for "this compound," it is not feasible to generate the requested article without resorting to speculation or including irrelevant information, which would violate the core instructions of the prompt. The compound appears to be a niche chemical with limited or no published applications in the context of multi-step organic synthesis. Therefore, to maintain the integrity and accuracy of the response, the generation of the article as outlined cannot be fulfilled.

Biological and Biomedical Research Potential of 3 Chloro N,n Dimethylpropane 1 Sulfonamide

Investigation of Biological Activities in Vitro

The inherent structure of 3-chloro-N,N-dimethylpropane-1-sulfonamide, featuring a sulfonamide group, suggests several potential biological activities that could be explored through in vitro assays. The sulfonamide moiety is a well-known pharmacophore, present in a wide array of clinically approved drugs and investigational compounds. researchgate.net

The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO₂ transport. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, and more recently, cancer. nih.gov Numerous studies have demonstrated that diverse sulfonamide derivatives can inhibit various human (hCA) and pathogenic CA isoforms with potencies ranging from nanomolar to micromolar concentrations. nih.gov For instance, studies on benzenesulfonamide (B165840) derivatives have shown significant inhibitory activity against cytosolic isoforms hCA I and II and tumor-associated isoforms hCA IX and XII. nih.gov

Given that the primary sulfonamide group is the key zinc-binding feature for CA inhibition, derivatives of this compound could be synthesized and tested against a panel of CA isoforms. Research on other sulfonamides has established that modifications to the scaffold can lead to isoform-selective inhibitors, a highly desirable trait in drug development. ijarsct.co.in

Table 1: Examples of Carbonic Anhydrase Inhibition by Various Sulfonamide Compounds This table presents data for related sulfonamide compounds to illustrate the potential inhibitory activity of the chemical class.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Source |

| Benzenesulfonamides | hCA I, hCA II, hCA IV, hCA XII | 58 to 740 nM (IC₅₀) | nih.gov |

| Sulfanilamide Derivatives | Fungal β-CA (CAS3) | 54 - 95 nM | nih.gov |

| 4-hydroxymethyl-benzenesulfonamide | Protozoan β-CA (EhiCA) | 36 - 89 nM | researchgate.net |

Historically, sulfonamides were among the first effective chemotherapeutic agents for bacterial infections. nih.gov Their primary mechanism involves acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The potential for this compound and its derivatives to exhibit antimicrobial properties is therefore significant.

Recent research continues to explore novel sulfonamides for antimicrobial activity. For example, a series of sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and tested against various bacteria and mycobacteria. nih.gov One derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was notably active against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on novel sulfonamides derived from N-(4-(N-quinoxalin-2-ylsulfamoyl) phenyl) acetamide (B32628) also identified compounds with potent antibacterial and antifungal activities. journalijar.com

Furthermore, a structurally related compound, 3-Chloro-N-methylpropane-1-sulfonamide, has been identified as a lead compound with antiviral properties, specifically inhibiting the replication of the respiratory syncytial virus (RSV). biosynth.com This suggests that simple haloalkane sulfonamides could be a source of novel antiviral agents.

Table 2: Examples of In Vitro Antimicrobial Activity of Novel Sulfonamide Derivatives This table presents Minimum Inhibitory Concentration (MIC) data for related sulfonamide compounds to illustrate the potential activity of the chemical class.

| Compound/Derivative | Target Organism | MIC (μmol/L) | Source |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62 - 31.25 | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | nih.gov |

| Quinoxaline-sulfonamide derivatives | Various bacteria & fungi | Potent activity reported | journalijar.com |

The sulfonamide moiety is a key feature in a multitude of compounds investigated for anticancer activity. mdpi.com These agents can act through various mechanisms, including the inhibition of enzymes crucial for cancer progression, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases. nih.gov

Several studies highlight the potent cytotoxic effects of novel sulfonamides against various cancer cell lines. For instance, 2,5-Dichlorothiophene-3-sulfonamide demonstrated significant growth inhibition against HeLa (cervical cancer), MCF-7, and MDA-MB-231 (breast cancer) cells, with IC₅₀ values in the low micromolar range. nih.gov Other research has focused on sulfonamides as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com A number of these derivatives showed potent activity against the HepG2 (liver cancer) cell line, with IC₅₀ values as low as 0.1163 µM. mdpi.com The versatility of the sulfonamide scaffold is further demonstrated by its incorporation into molecules that inhibit the WNT signaling pathway, a critical pathway in colon cancer development. mdpi.com

Table 3: Examples of In Vitro Anticancer Activity of Novel Sulfonamide Derivatives This table presents 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) data for related sulfonamide compounds to illustrate the potential activity of the chemical class.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Source |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 µM (GI₅₀) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 µM (GI₅₀) | nih.gov |

| Thiazolo[4,5-b]quinoxalin-2-yl-benzenesulfonamide | HepG2 | 0.1163 ± 0.02 µM (IC₅₀) | mdpi.com |

| (S)-RS4690 (DVL1 Inhibitor) | HCT116 | 7.1 ± 0.6 µM (EC₅₀) | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

Systematic modification of the this compound structure would be essential for conducting structure-activity relationship (SAR) studies. The presence of the reactive chlorine atom provides a straightforward handle for synthetic chemists to create a library of derivatives. By replacing the chlorine with various functional groups (e.g., amines, thiols, azides, aromatic rings), researchers can systematically probe how different substituents affect biological activity.

SAR studies on other sulfonamide series have yielded critical insights. For example, in a series of antimicrobial sulfonamides, the nature and position of substituents on the aromatic rings were found to be crucial for potency against different bacterial strains. nih.gov Similarly, in the development of anticancer agents, substitutions on the sulfonamide scaffold have been shown to dramatically alter inhibitory activity against targets like VEGFR-2. mdpi.com Predicting the in vitro activity of sulfonamides can sometimes be achieved by analyzing the electronic properties of the precursor amines used in their synthesis, providing a rational basis for SAR exploration. nih.gov The goal of such studies would be to identify derivatives of this compound with enhanced potency and selectivity for a specific biological target. openaccesspub.org

Exploration of Mechanisms of Action at the Molecular Level

Should in vitro screening reveal biological activity for this compound or its derivatives, the next critical step would be to elucidate their mechanism of action. Based on the known pharmacology of sulfonamides, several potential mechanisms could be investigated:

Antimicrobial Mechanism: The primary hypothesis would be the inhibition of folate biosynthesis via the DHPS enzyme, a classic mechanism for sulfonamide antibiotics.

Anticancer Mechanisms: Given the diverse roles of sulfonamides in oncology, several pathways could be explored. nih.gov These include the inhibition of specific carbonic anhydrase isoforms (e.g., CA IX and XII) that are overexpressed in tumors and contribute to the acidic tumor microenvironment, or the inhibition of protein kinases like VEGFR-2 that are vital for tumor angiogenesis and growth. nih.govmdpi.com Other potential targets include proteins in the WNT signaling pathway, such as Dishevelled 1 (DVL1). mdpi.com

Antiviral Mechanism: Drawing from the findings on the related compound 3-Chloro-N-methylpropane-1-sulfonamide, a potential mechanism could involve the inhibition of viral proteases or cellular protein kinases that are co-opted by viruses for replication. biosynth.com

Role as a Scaffold for Rational Drug Design

Perhaps the most immediate and significant potential of this compound is its role as a versatile building block or scaffold in rational drug design. The sulfonamide group is considered an effective bioisostere of the carboxylic acid group and is prized for its ability to form key hydrogen bond interactions with biological targets. mdpi.com The true utility of this specific compound lies in its bifunctionality: the sulfonamide group acts as a pharmacophore, while the terminal chlorine atom on the propyl chain serves as a reactive site for synthetic elaboration.

This reactive handle allows for the straightforward covalent attachment of the N,N-dimethylpropanesulfonamide moiety to a wide variety of other chemical structures. ijarsct.co.in Chemists can employ nucleophilic substitution reactions to link this scaffold to other pharmacophores, aiming to create hybrid molecules with novel or enhanced biological activities. For example, it could be attached to heterocyclic systems known for antimicrobial or anticancer effects to explore synergistic potential. journalijar.com This approach is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of diverse compound libraries for high-throughput screening and the development of targeted therapeutic agents. nih.govmdpi.com

Advanced Applications and Emerging Research Areas

Use in Materials Science and Polymer Chemistry

The unique molecular structure of sulfonamides suggests their potential utility in the development of novel materials and polymers.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronic devices, including optical data storage and signal processing. researchgate.net Research into organic compounds, particularly sulfonamides, has been driven by their distinct electronic density distribution. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the NLO properties of various sulfonamide derivatives. researchgate.net These studies calculate key parameters like dipole moment (μ), polarizability (αo), and first hyperpolarizability (βo) to predict a material's NLO response. researchgate.net A high hyperpolarizability value is indicative of a strong NLO response. researchgate.net For instance, studies on some azo sulfonamide derivatives have shown high total first hyperpolarizability values, suggesting their promise as NLO materials. bohrium.comnih.gov The investigation of these properties often involves theoretical calculations and experimental techniques to understand how molecular structure influences NLO activity. researchgate.net While specific data for 3-chloro-N,N-dimethylpropane-1-sulfonamide is not available, its sulfonamide group suggests it could be a candidate for NLO property investigations.

Environmental Fate and Degradation Studies

The environmental persistence and degradation of sulfonamides are important areas of research due to their widespread use in various applications, which can lead to their presence as environmental pollutants. agriculturejournals.czfao.org

Studies on other sulfonamides, such as sulfamethazine (B1682506) (SMZ) and sulfachloropyridine (SCP), have investigated their fate in soil. Research indicates that the persistence of these compounds can vary depending on soil type, with dissipation being more rapid in silt loam soils compared to sandy soils. acs.org The half-lives of SMZ and SCP in certain soil environments have been reported to be approximately 18.6 and 21.3 days, respectively. acs.org The presence of organic matter, such as liquid swine slurry, has been shown to decrease the persistence of some sulfonamides in the soil, likely by enhancing microbial activity and the bioavailability of the compounds for degradation. acs.org

The sorption of sulfonamides to soil particles is a key process governing their mobility and degradation. acs.org This process is often pH-dependent. acs.org The occurrence of various sulfonamides in surface waters is well-documented, with concentrations typically in the nanogram per liter (ng L⁻¹) to microgram per liter (µg L⁻¹) range. nih.govfrontiersin.org The potential for sulfonamides to alter microbial community structures in aquatic environments is also a subject of ongoing research. nih.govfrontiersin.org

Analytical Method Development for Detection and Quantification

The ability to detect and quantify sulfonamides in various matrices is crucial for environmental monitoring and other research applications. A variety of analytical techniques have been developed for this purpose. ymerdigital.com

Chromatographic methods are widely used due to their high sensitivity and specificity. ymerdigital.com High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors allows for the simultaneous analysis of multiple sulfonamides. ymerdigital.com For even greater sensitivity and selectivity, liquid chromatography-mass spectrometry (LC-MS) is employed, enabling the detection of trace levels of these compounds. ymerdigital.com Gas chromatography (GC) and thin-layer chromatography (TLC) have also been utilized. ymerdigital.com

For complex samples, such as those from environmental sources, sample preparation techniques like solid-phase extraction (SPE) are often necessary to remove interfering matrix components and concentrate the analytes before analysis. ymerdigital.comnih.gov Spectrophotometric methods, such as the Bratton-Marshall reaction, provide a simpler and sensitive alternative for the determination of sulfonamide derivatives. nih.gov This method involves diazotization of the sulfonamide followed by a coupling reaction to produce a colored compound that can be measured. nih.govoup.com

The development of standardized methods and reference materials remains an important goal to ensure the comparability of data across different laboratories and studies. ymerdigital.com

Conclusion and Future Perspectives

Summary of Current Research Landscape Pertaining to 3-chloro-N,N-dimethylpropane-1-sulfonamide

An extensive search of scholarly articles, chemical repositories, and patent databases indicates that this compound has not yet been a significant subject of scientific investigation. While its structural details are cataloged, for instance in databases like PubChem, these entries often lack citations to primary research literature, underscoring the scarcity of published studies. uni.lu The current landscape is therefore not one of active research, but rather of potential for future inquiry. There are no detailed research findings to report at this time.

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is its novelty and the corresponding lack of established synthetic routes and analytical methods in the public domain. Researchers wishing to investigate this compound would likely need to dedicate initial efforts to developing and optimizing its synthesis.

However, this challenge presents a significant opportunity. The field is entirely open for pioneering research. Investigators have the chance to be the first to report on its synthesis, characterization, and potential applications. The structural motifs present in the molecule, namely the sulfonamide group and the alkyl chloride, are found in various biologically active compounds, suggesting that this compound could serve as a valuable building block in medicinal chemistry or materials science. For instance, related sulfonamide-containing compounds have been explored for a range of bioactivities.

Directions for Future Academic Exploration and Interdisciplinary Collaborations

The future of research on this compound is an open canvas. Initial academic exploration should logically commence with the development of a robust and scalable synthetic pathway. Following this, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structural and electronic properties.

Once a reliable supply of the compound is secured, a host of research avenues can be pursued. These include:

Screening for Biological Activity: The sulfonamide functional group is a well-known pharmacophore. Therefore, screening this compound against a variety of biological targets, including enzymes and receptors, could uncover potential therapeutic applications.

Chemical Derivatization: The presence of a reactive chloropropyl group provides a handle for further chemical modification. This would allow for the creation of a library of derivatives, which could then be used in structure-activity relationship (SAR) studies to optimize for a desired biological effect or material property.

Materials Science Applications: The polarity and potential for hydrogen bonding afforded by the sulfonamide group, combined with the reactivity of the alkyl chloride, could make this compound or its polymers of interest in the development of new functional materials.

Interdisciplinary collaborations will be crucial to unlocking the full potential of this compound. A partnership between synthetic organic chemists, to produce the molecule and its analogs, and pharmacologists or biochemists, to evaluate its biological effects, would be a powerful combination. Similarly, collaboration with materials scientists could lead to the discovery of novel applications beyond the life sciences.

Q & A

Q. Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or enzyme-negative controls.

- Solubility Adjustments : Use DMSO stocks ≤0.1% to avoid solvent interference.

- Meta-Analysis : Cross-reference results with structurally similar sulfonamides () to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.